

# EOC317: A Technical Overview of a Potent FGFR1 Inhibitor

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## Compound of Interest

Compound Name: EOC317

Cat. No.: B1684530

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## Abstract

**EOC317** (also known as ACTB-1003) is a potent, orally available small molecule kinase inhibitor targeting key drivers of tumor growth and angiogenesis. This technical guide provides an in-depth overview of the inhibitory activity of **EOC317**, with a primary focus on its interaction with Fibroblast Growth Factor Receptor 1 (FGFR1). It includes quantitative data on its inhibitory potency, a detailed experimental protocol for determining its half-maximal inhibitory concentration (IC<sub>50</sub>), and a visual representation of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

## Quantitative Inhibitory Activity of EOC317

**EOC317** has demonstrated potent inhibitory activity against a panel of kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below. Notably, **EOC317** exhibits nanomolar potency against FGFR1, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2, highlighting its multi-targeted profile.

Target Kinase	IC50 Value (nM)
FGFR1	6[1]
VEGFR2	2[1]
Tie-2	4[1]
RSK	5[1]
p70S6K	32[1]

Table 1: In vitro inhibitory potency of **EOC317** against various kinases.

## Experimental Protocol: Determination of FGFR1 IC50

The following protocol describes a representative in vitro biochemical assay for determining the IC50 value of **EOC317** against FGFR1. This method is based on established principles of kinase activity measurement, such as the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

### Materials and Reagents

- Enzyme: Recombinant human FGFR1 kinase domain.
- Inhibitor: **EOC317** (stock solution in 100% DMSO).
- Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer.
- Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST).
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
- Plates: 384-well, low-volume, black microplates.
- Detection Instrument: Plate reader capable of TR-FRET measurements.

### Assay Procedure

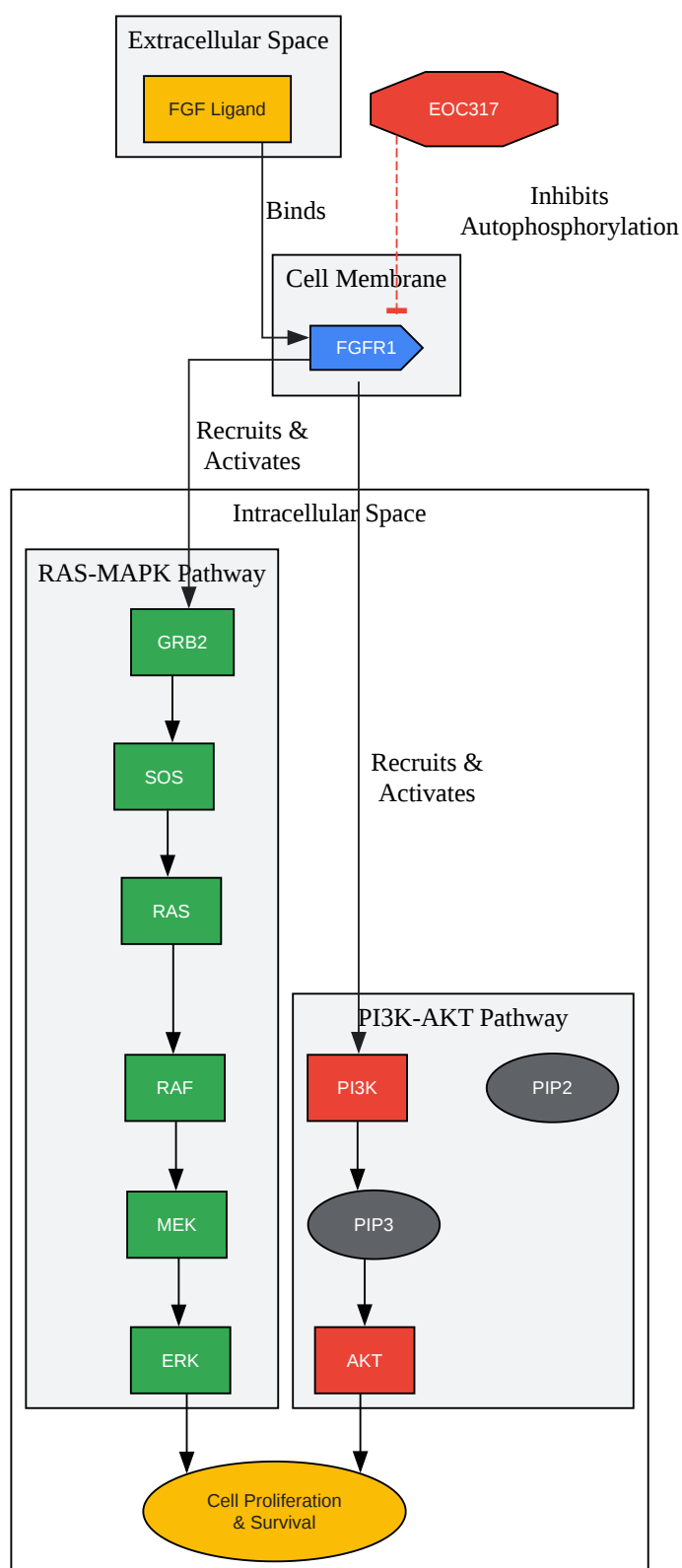
- **Compound Preparation:** A serial dilution of **EOC317** is prepared in 100% DMSO. Subsequently, these dilutions are further diluted in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
- **Reagent Preparation:**
  - **Kinase/Antibody Mixture:** Prepare a solution containing the FGFR1 enzyme and the Europium-labeled anti-tag antibody in the assay buffer at twice the final desired concentration.
  - **Tracer Solution:** Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at twice the final desired concentration.
- **Assay Assembly:**
  - Add 5 µL of the diluted **EOC317** or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
  - Add 5 µL of the Kinase/Antibody mixture to each well.
  - Initiate the binding reaction by adding 10 µL of the Tracer Solution to each well. The final reaction volume is 20 µL.
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
- **Data Acquisition:** Measure the TR-FRET signal using a compatible plate reader. The reader should be configured to excite the Europium donor at approximately 340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).
- **Data Analysis:**
  - The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.

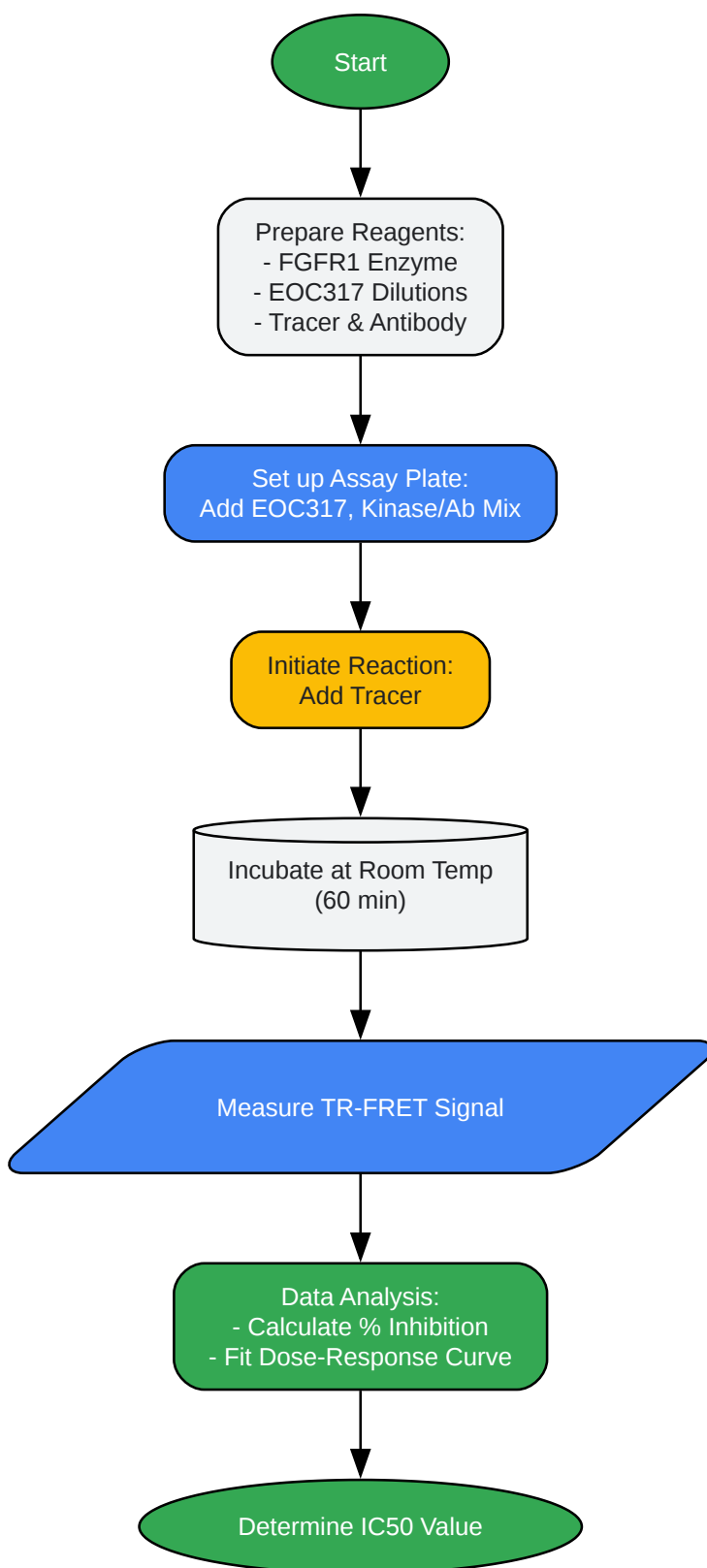
- The percentage of inhibition is calculated for each **EOC317** concentration relative to the controls (0% inhibition for vehicle control and 100% inhibition for a high concentration of a known potent inhibitor or no enzyme control).
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the **EOC317** concentration and fitting the data to a sigmoidal dose-response curve (variable slope).

## Visualizing Molecular Interactions and Workflows

### FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. **EOC317** exerts its therapeutic effect by inhibiting the kinase activity of FGFR1, thereby blocking these downstream signals.





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## References

- 1. EOC317 | FGFR | VEGFR | Tie-2 | TargetMol [targetmol.com]
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